molecular formula C19H15N3O3 B11471390 6'-(3,4-Dimethoxyphenyl)-2'-oxo-1',2'-dihydro-3,4'-bipyridine-3'-carbonitrile

6'-(3,4-Dimethoxyphenyl)-2'-oxo-1',2'-dihydro-3,4'-bipyridine-3'-carbonitrile

Cat. No.: B11471390
M. Wt: 333.3 g/mol
InChI Key: JCESGTUFQGXGGU-UHFFFAOYSA-N
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Description

6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE is a complex organic compound characterized by its unique bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with appropriate bipyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-(3,4-DIMETHOXYPHENYL)-2’-OXO-1’,2’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBONITRILE is unique due to its bipyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-oxo-4-pyridin-3-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C19H15N3O3/c1-24-17-6-5-12(8-18(17)25-2)16-9-14(13-4-3-7-21-11-13)15(10-20)19(23)22-16/h3-9,11H,1-2H3,(H,22,23)

InChI Key

JCESGTUFQGXGGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CN=CC=C3)OC

Origin of Product

United States

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